molecular formula C20H19N5O4S2 B2909514 N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]acetamide CAS No. 1031671-52-9

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]acetamide

Cat. No.: B2909514
CAS No.: 1031671-52-9
M. Wt: 457.52
InChI Key: ZEODMWIPZUUUTD-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core comprising a 5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraene system with a 7-oxo-8-propyl substituent. The structure is further modified by a sulfanylacetamide moiety linked to a 1,3-benzodioxole (methyl-substituted) group. The benzodioxole moiety is notable for its electron-rich aromatic system, which may enhance binding interactions in biological systems. The tetrazatricyclo core introduces significant steric and electronic complexity, likely influencing its pharmacological profile .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S2/c1-2-6-24-18(27)17-13(5-7-30-17)25-19(24)22-23-20(25)31-10-16(26)21-9-12-3-4-14-15(8-12)29-11-28-14/h3-5,7-8H,2,6,9-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEODMWIPZUUUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Structure

The compound features a unique structure characterized by:

  • A benzodioxole moiety, which is known for its pharmacological properties.
  • A thiazole ring that contributes to its biological activity.
  • A sulfanyl group that may influence interactions with biological targets.

Molecular Formula

The molecular formula for the compound is C21H21N3O4SC_{21}H_{21}N_{3}O_{4}S, indicating a substantial molecular weight and complexity.

Pharmacological Properties

Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]acetamide exhibit various biological activities:

  • Antimicrobial Activity
    • Several studies have shown that benzodioxole derivatives possess antimicrobial properties against a range of pathogens including bacteria and fungi.
  • Anticancer Potential
    • Preliminary data suggest that this compound may inhibit tumor growth in specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects
    • Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

The proposed mechanisms of action for the compound include:

  • Inhibition of specific enzymes involved in cellular proliferation.
  • Interaction with cellular signaling pathways that regulate apoptosis.
  • Modulation of immune responses through cytokine regulation.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of related benzodioxole compounds on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting potential for further development as an anticancer agent .

Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy of several benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial activity .

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC = 32 µg/mL
AnticancerReduced viability in MCF-7 cells
Anti-inflammatoryDecreased cytokine levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Sulfanylacetamide Class

Key analogues include derivatives of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (e.g., compound 8g : N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) . These compounds share the sulfanylacetamide backbone but differ in core heterocycles and substituents:

Compound Core Heterocycle Substituents Enzyme Inhibition (Reported)
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[...]acetamide (Target Compound) Tetrazatricyclo[7.3.0.02,6]dodeca 1,3-Benzodioxole, 8-propyl, 7-oxo N/A (Data not available)
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole Indole-3-ylmethyl, 4-methylphenyl Moderate enzyme inhibition
Other N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 1,3,4-Oxadiazole Varied aryl/alkyl groups (e.g., phenyl) Range: Weak to strong inhibition

Key Structural and Functional Differences

Core Heterocycle :

  • The tetrazatricyclo core in the target compound introduces multiple fused rings with nitrogen and sulfur atoms, creating a rigid, three-dimensional structure. This contrasts with the 1,3,4-oxadiazole core in analogues (e.g., 8g ), which is planar and less sterically hindered .
  • The tetrazatricyclo system may enhance binding selectivity due to its unique topology, whereas oxadiazoles are more commonly associated with π-π stacking interactions.

The 8-propyl chain in the target compound may increase lipophilicity, affecting membrane permeability compared to smaller substituents in analogues.

Biological Implications :

  • Compounds with indole-3-ylmethyl substituents (e.g., 8g ) exhibit moderate enzyme inhibition, likely due to indole’s role in mimicking tryptophan residues in enzyme active sites .
  • The target compound’s benzodioxole group could enhance binding to enzymes with aromatic pockets (e.g., cytochrome P450 isoforms), though specific activity data are lacking.

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